molecular formula C11H13NO3S B14347481 Ethyl 3-amino-2-(benzenesulfinyl)prop-2-enoate CAS No. 90520-20-0

Ethyl 3-amino-2-(benzenesulfinyl)prop-2-enoate

Cat. No.: B14347481
CAS No.: 90520-20-0
M. Wt: 239.29 g/mol
InChI Key: NUFPNDRRYLKUFH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(benzenesulfinyl)prop-2-enoate is an organic compound that features a unique combination of functional groups, including an amino group, a sulfinyl group, and an ester group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(benzenesulfinyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with benzenesulfinyl chloride in the presence of a base, followed by the addition of ammonia. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(benzenesulfinyl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Ethyl 3-amino-2-(benzenesulfonyl)prop-2-enoate.

    Reduction: Ethyl 3-amino-2-(benzenesulfinyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-2-(benzenesulfinyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(benzenesulfinyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2-(benzenesulfonyl)prop-2-enoate
  • Ethyl 3-amino-2-(benzenesulfinyl)propan-2-ol
  • Ethyl 3-amino-2-(benzenesulfinyl)propanoate

Uniqueness

Ethyl 3-amino-2-(benzenesulfinyl)prop-2-enoate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

90520-20-0

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

ethyl 3-amino-2-(benzenesulfinyl)prop-2-enoate

InChI

InChI=1S/C11H13NO3S/c1-2-15-11(13)10(8-12)16(14)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3

InChI Key

NUFPNDRRYLKUFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN)S(=O)C1=CC=CC=C1

Origin of Product

United States

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